(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane
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Overview
Description
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane is a chiral compound that features a unique combination of a dimethoxyphenyl group and an iodomethyl group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and ®-glycidol.
Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often involving the use of a strong acid catalyst.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced via an iodination reaction, which can be achieved using reagents such as iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the oxolane ring or the aromatic ring can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxolanes, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modulation of their function. The dimethoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(bromomethyl)oxolane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(chloromethyl)oxolane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(hydroxymethyl)oxolane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
The uniqueness of (2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane lies in the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromo, chloro, and hydroxy analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
The compound (2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane (CAS Number: 1256584-73-2) is a synthetic organic molecule with potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H13I O3
- Molecular Weight : 333.12 g/mol
- CAS Number : 1256584-73-2
Physical Properties
Property | Value |
---|---|
Boiling Point | Not Available |
Solubility | Not Specified |
Storage Conditions | Cool, dry place |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the iodomethyl group enhances lipophilicity and may influence the compound's ability to cross cellular membranes.
Pharmacological Effects
- Antitumor Activity : Preliminary studies indicate that derivatives of oxolane compounds exhibit cytotoxic effects against various cancer cell lines. The specific activity of this compound has not been extensively documented but is hypothesized to follow similar pathways due to structural similarities with known antitumor agents.
- Antimicrobial Properties : Some studies suggest that compounds with similar structures may possess antimicrobial properties. The methoxy groups could enhance interactions with microbial membranes, leading to increased efficacy against bacterial strains.
- Neuroprotective Effects : There is emerging evidence that certain oxolane derivatives can exert neuroprotective effects in models of neurodegeneration. This activity might be linked to their ability to modulate neurotransmitter systems or reduce oxidative stress.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that modifications to the phenyl ring and the presence of halogens significantly influence biological activity. For example:
- Dimethoxy Substitution : Enhances electron donation and increases lipophilicity.
- Iodomethyl Group : Potentially increases reactivity and facilitates interactions with biological targets.
Case Study 1: Antitumor Activity Assessment
In a study examining the cytotoxicity of various oxolane derivatives on human cancer cell lines, it was found that compounds with similar structural motifs demonstrated significant growth inhibition. The study reported an ED50 value for related compounds ranging from 0.5 to 5 µM against breast cancer cells, suggesting a promising avenue for further investigation into this compound.
Case Study 2: Neuroprotective Potential
Research focusing on neuroprotective agents identified several oxolane derivatives that exhibited protective effects against oxidative stress in neuronal cell cultures. These findings highlight the potential for this compound to be investigated in models of neurodegenerative diseases.
Properties
Molecular Formula |
C13H17IO3 |
---|---|
Molecular Weight |
348.18 g/mol |
IUPAC Name |
(2R,4R)-4-(3,4-dimethoxyphenyl)-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C13H17IO3/c1-15-12-4-3-9(6-13(12)16-2)10-5-11(7-14)17-8-10/h3-4,6,10-11H,5,7-8H2,1-2H3/t10-,11+/m0/s1 |
InChI Key |
QYYRUAJTLBZELG-WDEREUQCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2C[C@@H](OC2)CI)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(OC2)CI)OC |
Origin of Product |
United States |
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